Cas no 2648934-07-8 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid)

(2S)-2-{2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)メチル-4-メチルペンタンアミド}ヘキサン酸は、Fmoc保護基を有する分枝鎖アミノ酸誘導体であり、ペプチド合成において重要な中間体です。この化合物は、立体選択的な(2S)配置とFmoc基の高い脱保護効率により、固相ペプチド合成(SPPS)での使用に適しています。4-メチルペンタンアミド構造は疎水性相互作用を調整可能で、ヘキサン酸部位はさらなる修飾や結合力向上に寄与します。特に複雑な非天然ペプチドや医薬品候補化合物の合成において、高い純度と反応性を兼ね備えた原料として活用されます。

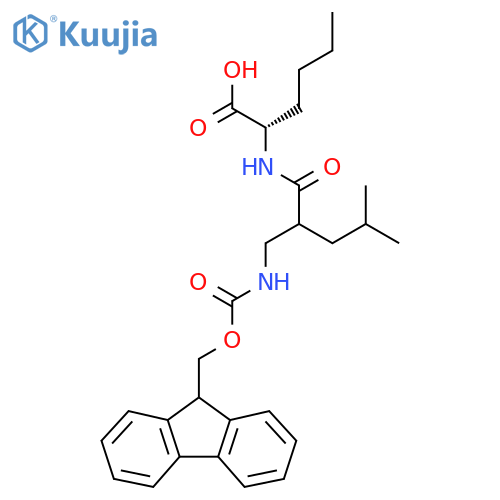

2648934-07-8 structure

商品名:(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid

- 2648934-07-8

- (2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid

- EN300-1511839

-

- インチ: 1S/C28H36N2O5/c1-4-5-14-25(27(32)33)30-26(31)19(15-18(2)3)16-29-28(34)35-17-24-22-12-8-6-10-20(22)21-11-7-9-13-23(21)24/h6-13,18-19,24-25H,4-5,14-17H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t19?,25-/m0/s1

- InChIKey: GBXCOOQNYIWMHJ-BIAFCPFJSA-N

- ほほえんだ: O(C(NCC(C(N[C@H](C(=O)O)CCCC)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1511839-2500mg |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1511839-5000mg |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1511839-1.0g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1511839-0.25g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1511839-100mg |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1511839-1000mg |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1511839-0.1g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1511839-5.0g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1511839-2.5g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1511839-10.0g |

(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid |

2648934-07-8 | 10g |

$14487.0 | 2023-06-05 |

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2648934-07-8 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬